molecular formula C8H10ClNS B13209916 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole

5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole

Cat. No.: B13209916
M. Wt: 187.69 g/mol
InChI Key: GPUCYUYFYCXSFJ-UHFFFAOYSA-N
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Description

5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(chloromethyl)cyclopropane with thioamide derivatives in the presence of a base, such as sodium hydride, to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chloromethyl group.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the thiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the thiazole ring.

Major Products Formed

Scientific Research Applications

5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyclopropyl and thiazole moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole
  • 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-oxazole
  • 5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-imidazole

Uniqueness

5-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole is unique due to the presence of both a cyclopropyl group and a thiazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

5-[[1-(chloromethyl)cyclopropyl]methyl]-1,3-thiazole

InChI

InChI=1S/C8H10ClNS/c9-5-8(1-2-8)3-7-4-10-6-11-7/h4,6H,1-3,5H2

InChI Key

GPUCYUYFYCXSFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CN=CS2)CCl

Origin of Product

United States

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